![molecular formula C8H9F2N3S2 B3003225 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea CAS No. 721910-08-3](/img/structure/B3003225.png)
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea is a fluorinated compound with the molecular formula C8H9F2N3S2 and a molecular weight of 249.30 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in advanced research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired specifications .
化学反応の分析
Types of Reactions
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity for certain targets .
類似化合物との比較
Similar Compounds
- 3-Amino-1-{4-[(methylthio)phenyl]thiourea}
- 3-Amino-1-{4-[(ethylthio)phenyl]thiourea}
- 3-Amino-1-{4-[(trifluoromethyl)phenyl]thiourea}
Uniqueness
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity, selectivity, and potential therapeutic applications compared to its analogs .
特性
IUPAC Name |
1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSXLNWZPRQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
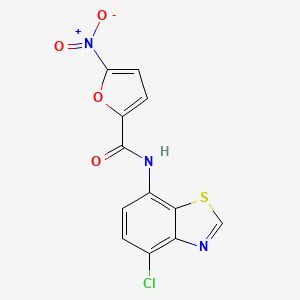
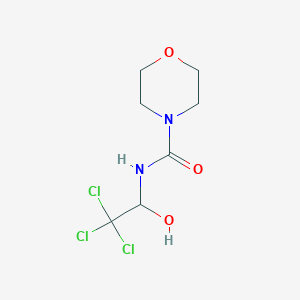
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)
![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B3003153.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)
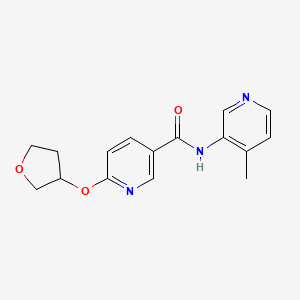
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)
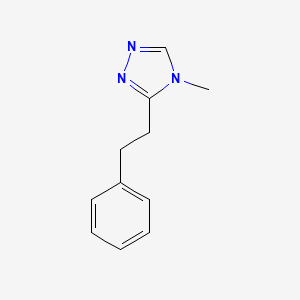
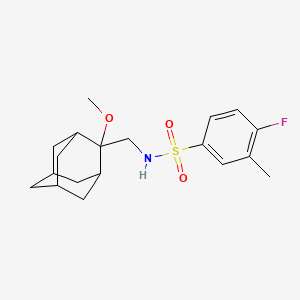
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3003165.png)
